molecular formula C8H8ClNO2S B6150630 1-(4-chlorobenzenesulfonyl)aziridine CAS No. 50707-38-5

1-(4-chlorobenzenesulfonyl)aziridine

Cat. No. B6150630
CAS RN: 50707-38-5
M. Wt: 217.7
InChI Key:
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Description

1-(4-chlorobenzenesulfonyl)aziridine is an organic compound that contains the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The synthesis of aziridines and their chemical transformations lead to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest due to their promising biological activities .


Molecular Structure Analysis

The molecular weight of 1-(4-chlorobenzenesulfonyl)aziridine is 217.68 . Its IUPAC name is 1-[(4-chlorophenyl)sulfonyl]aziridine . The InChI code is 1S/C8H8ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)10-5-6-10/h1-4H,5-6H2 .


Chemical Reactions Analysis

Aziridines are known for their inherent reactivity due to their ring strain . The ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature has been confirmed . Copolymerizations of different sulfonyl aziridines give access to random or gradient copolymers, depending on the nature of the sulfonyl group .

Mechanism of Action

Aziridine ring opening reactions have gained tremendous importance in the synthesis of nitrogen-containing biologically active molecules . Mechanistic studies denote that the aziridine cross-coupling proceeds via a noncanonical mechanism involving initial aziridine opening, promoted by the bromide counterion of the nickel catalyst, and finally the formation of the aziridine moiety by a ring-closing step .

It is stored at a temperature of -10 degrees .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Aziridines have great potential from both synthetic and pharmacological points of view . Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these compounds . This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(4-chlorobenzenesulfonyl)aziridine can be achieved through the reaction of 4-chlorobenzenesulfonyl chloride with aziridine in the presence of a base.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "aziridine", "base (e.g. triethylamine)" ], "Reaction": [ "Add aziridine to a solution of 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

50707-38-5

Product Name

1-(4-chlorobenzenesulfonyl)aziridine

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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